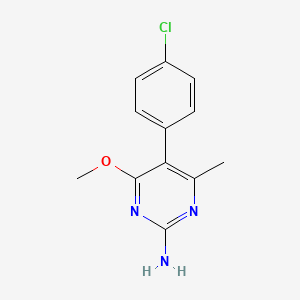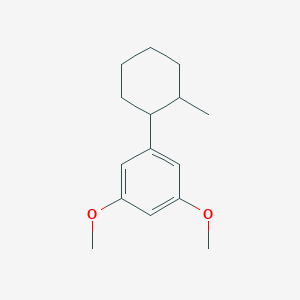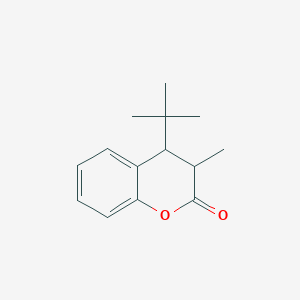
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- is a chemical compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with specific substituents. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1,1-dimethylethyl)phenol with 3-methyl-2-butenal in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the desired benzopyran derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is utilized in the development of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: This compound shares the benzopyran core but lacks the specific substituents found in 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl-.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another similar compound with different substituents, leading to distinct chemical and physical properties.
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-4-methyl-: This compound has a similar structure but with variations in the position and type of substituents.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities. These unique features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61393-27-9 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-tert-butyl-3-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C14H18O2/c1-9-12(14(2,3)4)10-7-5-6-8-11(10)16-13(9)15/h5-9,12H,1-4H3 |
Clé InChI |
MAQUNGUASKCHPG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=CC=CC=C2OC1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
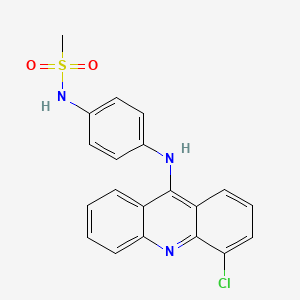
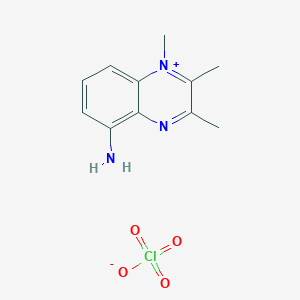
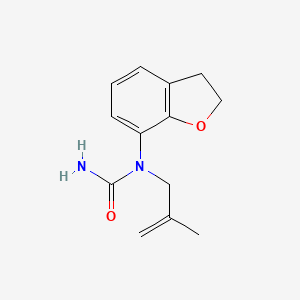
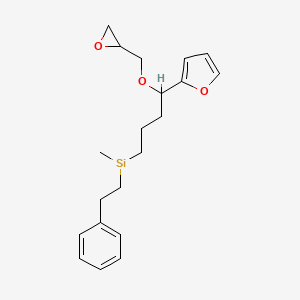
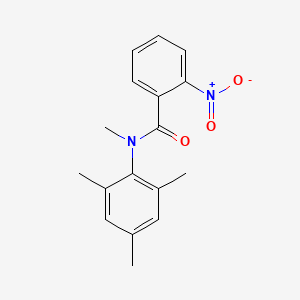
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
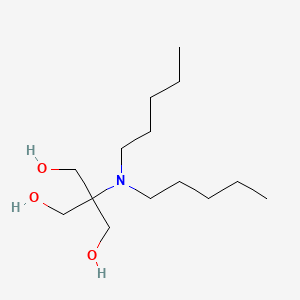
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
